molecular formula C11H11N3O4S2 B12215764 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12215764
M. Wt: 313.4 g/mol
InChI Key: QKFXDOFTUYNPAK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure features a 2-methoxybenzamide moiety linked via an imine bond to a 5-(methylsulfonyl)-substituted thiadiazole ring (Z-configuration). The methylsulfonyl group at position 5 of the thiadiazole is a strong electron-withdrawing substituent, influencing electronic distribution, solubility, and biological interactions .

Properties

Molecular Formula

C11H11N3O4S2

Molecular Weight

313.4 g/mol

IUPAC Name

2-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15)

InChI Key

QKFXDOFTUYNPAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Protocol

The most widely documented method involves the benzoylation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride. As described in, this reaction proceeds in pyridine under cooled conditions (273 K) to minimize side reactions. The protocol is as follows:

  • Reagent Preparation : 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine (5 mmol) is dissolved in pyridine (50 mL).

  • Benzoyl Chloride Addition : 2-Methoxybenzoyl chloride (5 mmol) is added dropwise over 30 minutes at 273 K.

  • Reaction Completion : The mixture is stirred for 1 hour at 273 K, then warmed to room temperature for an additional hour.

  • Purification : Pyridine is distilled under reduced pressure, and the residue is recrystallized from ethanol to yield crystalline product (513–514 K melting point).

Key Parameters and Yield Optimization

  • Solvent Choice : Pyridine acts as both solvent and acid scavenger, neutralizing HCl generated during benzoylation.

  • Temperature Control : Maintaining 273 K during benzoyl chloride addition prevents exothermic side reactions.

  • Yield : Reported yields range from 68–72% after recrystallization.

Multi-Step Synthesis with Sulfonation and Cyclization

Sequential Reaction Steps

A multi-step approach (Fig. 1) is employed when starting from simpler precursors:

  • Thiadiazole Ring Formation : Reaction of thiosemicarbazide with methylsulfonylacetic acid under acidic conditions generates the 1,3,4-thiadiazole core.

  • Sulfonation : The thiadiazole intermediate is treated with chlorosulfonic acid to introduce the methylsulfonyl group.

  • Benzoylation : Similar to Method 1, 2-methoxybenzoyl chloride is coupled to the sulfonated thiadiazole-amine.

Critical Process Parameters

StepReagentTemperatureTimeYield
1Thiosemicarbazide373 K4 h85%
2Chlorosulfonic acid278 K2 h78%
32-Methoxybenzoyl Cl273–298 K2 h70%
Data compiled from
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required after sulfonation to isolate intermediates.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize solvent-free methods to reduce environmental impact. In one protocol:

  • Ball Milling : Equimolar quantities of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine and 2-methoxybenzoyl chloride are ground in a ball mill for 90 minutes at 30 Hz.

  • Catalyst : Potassium carbonate (10 mol%) accelerates the reaction.

  • Yield : 65% with 95% purity, avoiding toxic solvents.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 150 W, 423 K, 15 minutes.

  • Solvent : Ethanol/water (4:1) mixture.

  • Yield : 74% with comparable purity to conventional methods.

Alternative Routes via Coupling Agents

Use of EDCI/HOBt for Amide Bond Formation

For laboratories lacking benzoyl chloride, carbodiimide-mediated coupling offers an alternative:

  • Activation : 2-Methoxybenzoic acid (5 mmol) is activated with EDCI (5.5 mmol) and HOBt (5.5 mmol) in DMF.

  • Coupling : The activated acid reacts with 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine at 298 K for 12 hours.

  • Workup : Precipitation with ice-water followed by filtration yields the product (62% yield).

Advantages and Limitations

  • Advantages : Avoids handling corrosive benzoyl chloride.

  • Limitations : Lower yield and higher cost due to coupling agents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional72982 hHigh
Multi-Step70978 hModerate
Mechanochemical65951.5 hLow
Microwave-Assisted74980.25 hHigh
EDCI/HOBt Coupling629612 hModerate

Key Observations :

  • Conventional and microwave methods offer optimal balance between yield and scalability.

  • Green methods, while environmentally friendly, require specialized equipment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group at the 5-position of the thiadiazole ring acts as a strong electron-withdrawing group, rendering adjacent carbon atoms electrophilic. This facilitates nucleophilic substitution reactions under basic or acidic conditions:

  • Displacement of Methylsulfonyl Group :
    In the presence of nucleophiles (e.g., amines, thiols), the methylsulfonyl group can be replaced. For example, reaction with primary amines (RNH₂) yields 5-amino derivatives:

    Thiadiazole-SO₂CH₃ + RNH₂ → Thiadiazole-NHR + CH₃SO₂NH₂\text{Thiadiazole-SO₂CH₃ + RNH₂ → Thiadiazole-NHR + CH₃SO₂NH₂}

    This reaction is accelerated in polar aprotic solvents like DMF or DMSO .

  • Thiadiazole Ring Opening :
    Strong nucleophiles (e.g., hydroxide ions) can induce ring-opening reactions, forming linear thioamide intermediates. These intermediates may subsequently cyclize under thermal or acidic conditions .

Cyclization and Ring-Formation Reactions

The thiadiazole ring participates in cyclization reactions, often leading to fused heterocyclic systems:

  • Intramolecular Cyclization :
    Intramolecular hydrogen bonding between the amide N–H and methoxy oxygen (observed in analog structures ) stabilizes planar conformations, promoting cyclization. For instance, heating in acetic acid can lead to the formation of quinazolinone derivatives via annulation .

  • Cross-Cycloaddition :
    The compound may engage in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming pyrazole or triazole hybrids. Catalysts such as Cu(I) or Ru(II) enhance regioselectivity .

Acylation and Derivatization

The benzamide moiety undergoes classical acylation and condensation reactions:

  • Reaction with Acyl Chlorides :
    The free amine (if generated via hydrolysis) reacts with acyl chlorides to form substituted amides. For example:

    Thiadiazole-NH₂ + RCOCl → Thiadiazole-NHCOR + HCl\text{Thiadiazole-NH₂ + RCOCl → Thiadiazole-NHCOR + HCl}

    This reaction is typically performed in pyridine to neutralize HCl .

  • Schiff Base Formation :
    Condensation with aldehydes or ketones under dehydrating conditions yields Schiff bases, which are precursors to bioactive heterocycles like thiazolidinones .

pH-Dependent Reactivity

The compound exhibits distinct behavior across pH ranges:

pH Range Reactivity Products
Acidic (pH < 3)Protonation of thiadiazole nitrogen enhances electrophilicity, favoring nucleophilic attack.Sulfonamide derivatives
NeutralStabilization of zwitterionic forms reduces reactivity.No significant reaction
Basic (pH > 10)Deprotonation of amide N–H increases nucleophilicity, promoting cyclization.Fused bicyclic compounds

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable synthesis and modification:

  • β-Cyclodextrin-SO₃H Catalysis :
    This eco-friendly catalyst promotes condensation and cyclization reactions in aqueous media, minimizing waste .

  • Nanoparticle-Mediated Reactions :
    Nano-CoFe₂O₄@SiO₂ catalysts enhance yields in multicomponent reactions (e.g., forming thiazolidinones) .

Interaction Studies

The compound’s interactions with biological targets inform its reactivity:

  • Enzyme Binding :
    The methylsulfonyl group participates in hydrogen bonding with active-site residues (e.g., serine hydrolases), as seen in analog studies .

  • DNA Intercalation :
    Planar aromatic regions intercalate into DNA grooves, with reactivity modulated by substituent electronics .

Comparative Reactivity of Structural Analogs

Analog Key Reactivity Differences
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamideReduced electrophilicity due to lack of methylsulfonyl group .
Thiazolidine derivativesHigher propensity for ring-opening due to less aromatic stability .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research has shown that derivatives of thiadiazole, including this compound, demonstrate potent activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget PathogenMIC (mM)
Compound ACandida albicans3.92
Compound BAspergillus niger4.01
Compound CMicrococcus luteus1.95

Anticancer Properties

Research has indicated that compounds similar to 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibit antiproliferative activity against several cancer cell lines, including MDA-MB-231 and HCT116 . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring enhance anticancer efficacy.

Case Study: Antiproliferative Effects
In a study involving the synthesis of thiazolidine derivatives, certain compounds were found to inhibit the growth of cancer cells effectively. The presence of specific substituents on the thiadiazole moiety was crucial for enhancing their biological activity.

Crop Protection

The compound has been explored for its potential as a crop protection agent against phytopathogenic fungi and bacteria. Its efficacy in controlling diseases in agricultural settings makes it a candidate for developing new fungicides and bactericides .

Table 2: Efficacy of Thiadiazole Compounds in Agriculture

Application TypeTarget OrganismEfficacy
FungicideFungal pathogensHigh
BactericideBacterial pathogensModerate

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Substituents and Physical Properties of Selected Thiadiazole Derivatives
Compound Name Thiadiazole Substituent Benzamide/Acetamide Substituent Melting Point (°C) Notable Spectral Features (IR, NMR)
Target Compound 5-(Methylsulfonyl) 2-Methoxybenzamide Not Reported C=O (1670–1605 cm⁻¹), SO₂ (1350–1150 cm⁻¹)
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide () 5-(2-Methoxyphenyl) 2-Methoxybenzamide 513–514 K (240–241°C) C=O (1679 cm⁻¹), C-O (1250 cm⁻¹)
N-(4-Chlorophenyl)-5-Acetyl-3-(4-Methoxyphenyl) Analogs () 5-Acetyl Varied (e.g., 4-chlorophenyl) 235–277 C=O (1680–1655 cm⁻¹), NH (3300 cm⁻¹)
2-(4-Methoxyphenyl)-N-[(2Z)-5-(Methylsulfonyl)-...acetamide (CAS 895829-66-0) 5-(Methylsulfonyl) 2-(4-Methoxyphenyl)acetamide Not Reported SO₂ (1350 cm⁻¹), C=O (1700 cm⁻¹)

Key Observations :

  • Melting Points : Sulfonyl-containing derivatives (e.g., CAS 895829-66-0) often exhibit higher melting points than acetylated analogs due to stronger intermolecular interactions, though exact data for the target compound are unavailable .

Key Observations :

  • DHFR Inhibition : The methylsulfonyl group may enhance DHFR binding compared to acetylated thiadiazoles (e.g., ), as sulfonyl groups improve electron withdrawal, stabilizing enzyme-inhibitor interactions .
  • Antiparasitic Activity : Unlike nitazoxanide (a nitro-thiazole derivative), the target compound’s methylsulfonyl group may reduce redox-mediated toxicity while maintaining antiparasitic efficacy .
  • Kinase/Phosphatase Targeting : The benzamide-thiadiazole scaffold aligns with SHP2 inhibitors (), but sulfonyl substitution could alter selectivity compared to furan-based analogs .

Yield Comparison :

  • Similar benzamide-thiadiazole derivatives report yields of 70–80% under optimized conditions .
  • Sulfonyl-containing analogs (e.g., CAS 895829-66-0) may require longer reaction times due to steric and electronic effects .

Biological Activity

2-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound belonging to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The molecular formula of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is C13H14N4O3SC_{13}H_{14}N_4O_3S. The compound features a thiadiazole ring that contributes to its biological activity. The structural orientation and intermolecular interactions are critical for its function.

Antimicrobial Activity

Thiadiazole derivatives, including the compound in focus, have shown promising antimicrobial properties. Research indicates that they exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μM depending on the specific derivative tested .

Anticancer Activity

The antiproliferative effects of thiadiazole derivatives have been extensively documented. In vitro studies have shown that 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibits cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are comparable to established chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µM) Comparison
MCF-73.1Doxorubicin
HCT1164.0Etoposide
HEK 2935.3-

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and hydrogen peroxide (H2O2) in cellular models. This effect is mediated through the inhibition of signaling pathways involving STAT3 and p38 MAPK.

The biological activity of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects .
  • Cellular Uptake : Its lipophilic nature enhances passive cellular uptake, facilitating its action within target cells .

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

  • Anticancer Studies : A study conducted on various cancer cell lines revealed that compounds similar to 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibited selective cytotoxicity against breast cancer cells (MCF-7) compared to normal cells .
  • Antimicrobial Efficacy : Another research effort demonstrated that thiadiazole derivatives significantly reduced bacterial load in infected animal models, suggesting their potential as therapeutic agents against infectious diseases .

Q & A

Basic Research Question: What synthetic methodologies are optimized for preparing 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide?

Answer:
The synthesis typically involves multi-step heterocyclization and functional group modifications :

  • Step 1 : Condensation of acylated thiosemicarbazides with carbon disulfide under microwave irradiation (reducing reaction time to 10–15 minutes) to form the 1,3,4-thiadiazole core .
  • Step 2 : Alkylation or sulfonation to introduce the methylsulfonyl group. For example, reacting with methanesulfonyl chloride in DMF at 0–5°C .
  • Step 3 : Coupling the thiadiazole intermediate with 2-methoxybenzamide via nucleophilic acyl substitution in dry dichloromethane with triethylamine as a base .
    Purity Control : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm melting points (235–277°C range expected) .

Basic Research Question: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:
Multi-modal characterization ensures structural fidelity:

  • FT-IR : Detect key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), and thiadiazole NH (δ ~10.8 ppm) .
    • ¹³C NMR : Carbonyl (δ ~165 ppm), sulfonyl (δ ~110 ppm), and thiadiazole carbons (δ ~150–160 ppm) .
  • Mass Spectrometry : Molecular ion peak (m/z ~365) and fragmentation patterns to confirm substituents .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 49.3%, H: 3.6%, N: 11.5%, S: 13.1%) .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for anticancer activity?

Answer:
Methodology :

  • Variable Substituents : Synthesize analogs with substituents at the 5-position of the thiadiazole (e.g., nitro, chloro, methoxy) to assess electronic effects on bioactivity .
  • Biological Assays :
    • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • Computational Docking : Target VEGFR-2 (PDB: 4ASD) to predict binding interactions (e.g., sulfonyl group hydrogen bonding with Lys868) .

Advanced Research Question: How to resolve contradictions in spectroscopic data during characterization?

Answer:
Conflict Resolution Workflow :

Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-methylsulfonyl derivatives in ).

X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., Z-configuration confirmed via single-crystal analysis) .

Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in DMSO-d₆ vs. CDCl₃) .
Example : Discrepancies in NH proton integration may arise from keto-enol tautomerism; stabilize via low-temperature NMR (−20°C) .

Advanced Research Question: What computational strategies predict metabolic stability and degradation pathways?

Answer:
In silico Tools :

  • Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .
  • Molecular Dynamics : Simulate pH-dependent stability (e.g., protonation at gastric pH increases solubility but reduces half-life) .
    Experimental Validation :
  • Forced Degradation : Expose to 0.1N HCl (40°C, 24h) and analyze via HPLC-MS for degradation products (e.g., benzamide cleavage) .

Advanced Research Question: How to evaluate intermolecular interactions affecting crystallinity and stability?

Answer:
Techniques :

  • Single-Crystal X-ray Diffraction : Analyze packing motifs (e.g., hydrogen bonds between sulfonyl O and thiadiazole NH stabilize the lattice) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C indicates strong crystal lattice) .
    Key Data :
Interaction TypeDistance (Å)Energy (kcal/mol)
N–H···O=S2.89−4.2
C–H···π3.12−1.8

Advanced Research Question: How to optimize reaction yields in large-scale synthesis?

Answer:
Process Parameters :

  • Microwave vs. Conventional Heating : Compare yields (e.g., microwave: 85% in 15 min vs. conventional: 65% in 6h) .
  • Solvent Optimization : Use DMF for sulfonation (yield: 78%) vs. THF (yield: 52%) due to better solubility of intermediates .
    Scale-Up Challenges :
  • Purification : Flash chromatography (silica gel, gradient elution) to remove unreacted benzamide .
  • Byproduct Mitigation : Add molecular sieves to absorb water during coupling reactions .

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